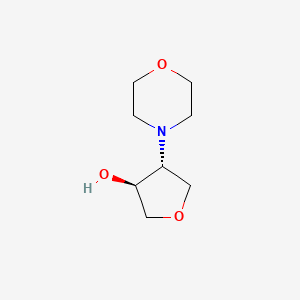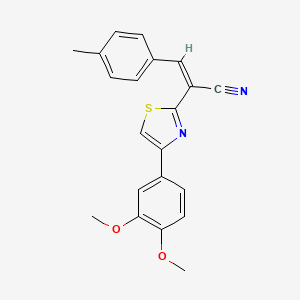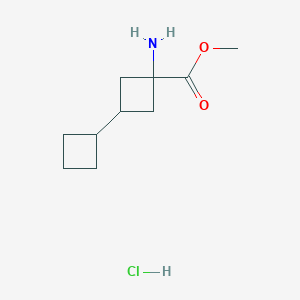
methyl1-amino-3-cyclobutylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-amino-3-cyclobutylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers is a complex organic compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.7084 This compound is a mixture of diastereomers, which means it contains multiple stereoisomers that are not mirror images of each other
Preparation Methods
The preparation of methyl1-amino-3-cyclobutylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers involves several synthetic routes and reaction conditions. One common method involves the reaction of cyclobutanecarboxylic acid derivatives with appropriate amines and methylating agents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or ethanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Methyl1-amino-3-cyclobutylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium hydroxide .
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce amines.
Scientific Research Applications
Methyl1-amino-3-cyclobutylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions . In biology, it is studied for its potential effects on cellular processes and its interactions with biological macromolecules.
In medicine, this compound is investigated for its potential therapeutic properties, including its ability to modulate specific biochemical pathways and its potential as a drug candidate for treating various diseases. In industry, it is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of methyl1-amino-3-cyclobutylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes . The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Methyl1-amino-3-cyclobutylcyclobutane-1-carboxylatehydrochloride,Mixtureofdiastereomers can be compared with other similar compounds such as methyl 1-aminocyclobutanecarboxylate hydrochloride and methyl 1-(methylamino)cyclobutane-1-carboxylate . These compounds share similar structural features but differ in their functional groups and stereochemistry.
Methyl 1-aminocyclobutanecarboxylate hydrochloride: This compound has a similar cyclobutane ring structure but lacks the cyclobutyl group present in this compound.
Methyl 1-(methylamino)cyclobutane-1-carboxylate: This compound contains a methylamino group instead of an amino group, leading to different chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-9(12)10(11)5-8(6-10)7-3-2-4-7;/h7-8H,2-6,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIIPEUDVOCGHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)C2CCC2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2309457-53-0 |
Source


|
| Record name | methyl 1-amino-3-cyclobutylcyclobutane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,5-difluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2637735.png)
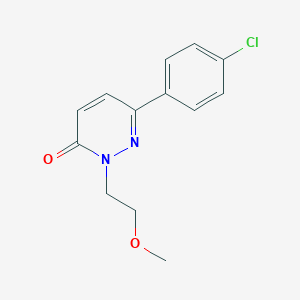
![2,3-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2637740.png)
![1-(4-(4,7-Dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2637742.png)
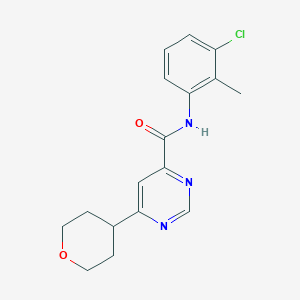
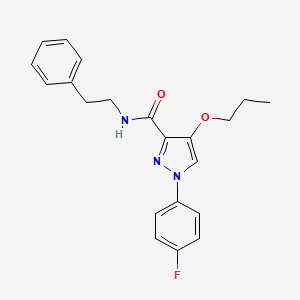
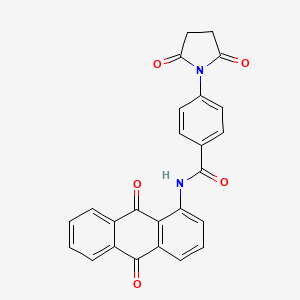
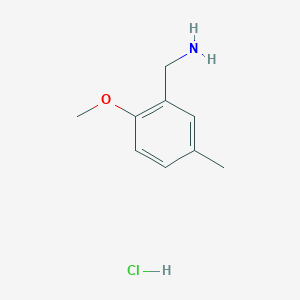
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2637751.png)
![1-phenyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)methanesulfonamide](/img/structure/B2637753.png)
![{[4-(Difluoromethoxy)benzoyl]carbamoyl}methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2637754.png)
![N-(2-Methoxyphenyl)-5-methyl-7-phenyl-2-(pyridin-4-YL)-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxamide](/img/structure/B2637755.png)
